molecular formula C9H17ClO4S B13520746 4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride

4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride

Cat. No.: B13520746
M. Wt: 256.75 g/mol
InChI Key: SVFBOQQNWGHCSN-UHFFFAOYSA-N
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Description

4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride: is a chemical compound with the following structure:

C9H17ClO4S\text{C}_9\text{H}_{17}\text{ClO}_4\text{S} C9​H17​ClO4​S

It consists of a butane backbone with a tetrahydrofuran (THF) group attached via an ether linkage and a sulfonyl chloride functional group. Let’s break down its features:

    Butane Backbone: The four-carbon alkane chain provides flexibility and solubility.

    Tetrahydrofuran (THF) Group: THF is a cyclic ether with a five-membered ring containing four carbon atoms and one oxygen atom. It imparts reactivity and potential for complexation.

    Sulfonyl Chloride Functional Group: The sulfonyl chloride (SO2Cl) moiety is a strong electrophile, often used in synthetic chemistry.

Preparation Methods

Synthetic Routes

The synthesis of 4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride involves introducing the sulfonyl chloride group onto the THF-containing butane scaffold. Common synthetic routes include:

  • Direct Sulfonation

    • Reacting butane-1,4-diol with thionyl chloride (SOCl2) to form the sulfonyl chloride derivative.
    • Subsequent treatment with tetrahydrofuran yields the desired compound.
  • Sulfonylation of THF

    • Starting with tetrahydrofuran, sulfonylation can occur using various reagents (e.g., chlorosulfonic acid, sulfur trioxide).
    • The resulting sulfonyl THF is then reacted with butane-1,4-diol to form the target compound.

Industrial Production

Industrial-scale production typically involves optimized versions of the above methods, ensuring high yield and purity.

Chemical Reactions Analysis

Reactivity

Common Reagents and Conditions

    Sulfonylation: Chlorosulfonic acid, sulfur trioxide, or thionyl chloride.

    THF Ring Opening: Alkali metal hydroxides (e.g., NaOH) or strong bases.

Major Products

    Sulfonyl THF Derivatives: Various sulfonyl THF compounds, depending on substitution patterns.

Scientific Research Applications

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for potential drug candidates due to its reactivity and structural features.

    Polymer Chemistry: Incorporation into polymers for specific properties.

Mechanism of Action

    Target Interaction: The sulfonyl chloride group can react with nucleophiles (e.g., amino acids, proteins) in biological systems.

    Pathways: Activation of specific pathways or inhibition of enzymatic processes.

Comparison with Similar Compounds

    Uniqueness: The combination of THF, sulfonyl chloride, and butane moieties distinguishes it from other compounds.

    Similar Compounds: Examples include other sulfonyl chlorides, THF derivatives, and alkylating agents.

Properties

Molecular Formula

C9H17ClO4S

Molecular Weight

256.75 g/mol

IUPAC Name

4-(oxolan-3-ylmethoxy)butane-1-sulfonyl chloride

InChI

InChI=1S/C9H17ClO4S/c10-15(11,12)6-2-1-4-13-7-9-3-5-14-8-9/h9H,1-8H2

InChI Key

SVFBOQQNWGHCSN-UHFFFAOYSA-N

Canonical SMILES

C1COCC1COCCCCS(=O)(=O)Cl

Origin of Product

United States

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